Cas no 2229443-74-5 (2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine)

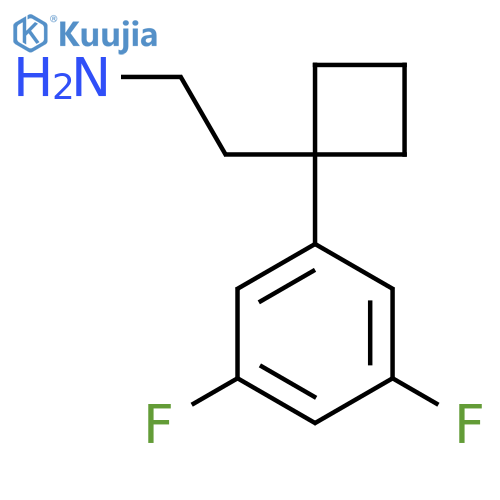

2229443-74-5 structure

商品名:2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine

2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine

- 2229443-74-5

- 2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine

- EN300-1803784

-

- インチ: 1S/C12H15F2N/c13-10-6-9(7-11(14)8-10)12(4-5-15)2-1-3-12/h6-8H,1-5,15H2

- InChIKey: WBWJOLIEYUJYNV-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=C(C=1)C1(CCN)CCC1)F

計算された属性

- せいみつぶんしりょう: 211.11725581g/mol

- どういたいしつりょう: 211.11725581g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 26Ų

2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1803784-5.0g |

2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine |

2229443-74-5 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1803784-5g |

2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine |

2229443-74-5 | 5g |

$3273.0 | 2023-09-19 | ||

| Enamine | EN300-1803784-0.25g |

2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine |

2229443-74-5 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1803784-10.0g |

2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine |

2229443-74-5 | 10g |

$5774.0 | 2023-06-02 | ||

| Enamine | EN300-1803784-10g |

2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine |

2229443-74-5 | 10g |

$4852.0 | 2023-09-19 | ||

| Enamine | EN300-1803784-1.0g |

2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine |

2229443-74-5 | 1g |

$1343.0 | 2023-06-02 | ||

| Enamine | EN300-1803784-0.5g |

2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine |

2229443-74-5 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1803784-0.05g |

2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine |

2229443-74-5 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1803784-0.1g |

2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine |

2229443-74-5 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1803784-2.5g |

2-[1-(3,5-difluorophenyl)cyclobutyl]ethan-1-amine |

2229443-74-5 | 2.5g |

$2211.0 | 2023-09-19 |

2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine 関連文献

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

2229443-74-5 (2-1-(3,5-difluorophenyl)cyclobutylethan-1-amine) 関連製品

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量